molecular formula C20H16N2O4S B2713708 N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 324065-18-1

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2713708
CAS No.: 324065-18-1
M. Wt: 380.42
InChI Key: ARMCKZOKUPVMTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a hybrid heterocyclic compound combining a 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold with a coumarin (2H-chromene) moiety linked via an amide bond. The tetrahydrobenzo[b]thiophene core features a cyano group at position 3, while the coumarin unit is substituted with a methoxy group at position 8 and a keto group at position 2. This structural design leverages the pharmacophoric properties of both coumarins (notable for anticancer, anti-inflammatory, and antimicrobial activities) and tetrahydrobenzo[b]thiophenes (valued for their metabolic stability and electronic effects) .

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S/c1-25-15-7-4-5-11-9-13(20(24)26-17(11)15)18(23)22-19-14(10-21)12-6-2-3-8-16(12)27-19/h4-5,7,9H,2-3,6,8H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARMCKZOKUPVMTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Dosage Effects in Animal Models

The effects of different dosages of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide in animal models are currently being studied. These studies aim to understand any threshold effects observed, as well as any toxic or adverse effects at high doses.

Transport and Distribution

Research is ongoing to understand how this compound is transported and distributed within cells and tissues. This includes studying any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are currently being studied. This includes investigating any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Biological Activity

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article synthesizes current research findings and evaluates the compound's biological activity through various studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of the cyano group, methoxy group, and the chromene structure are particularly noteworthy.

Molecular Formula

  • Molecular Weight : 246.33 g/mol
  • CAS Number : 355000-40-7

Structural Representation

The compound's structure can be represented as follows:

C13H14N2O3S\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{O}_{3}\text{S}

Anti-inflammatory Activity

Recent studies have highlighted the compound's potential as a selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. In silico molecular docking studies have suggested that this compound exhibits a strong binding affinity for 5-LOX compared to cyclooxygenase-2 (COX-2), indicating its potential as an anti-inflammatory agent.

Binding Affinity Data

CompoundBinding Energy (Kcal/mol)Ki Inhibition Constant
N-(3-cyano...)-9.0243.23 nM
Celecoxib-12.312.23 nM

These findings suggest that while the compound shows less potency than Celecoxib against COX-2, it may offer a more selective inhibition profile for 5-LOX, which is advantageous in reducing side effects associated with non-selective NSAIDs .

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary studies indicate promising results, with significant inhibition of cell proliferation observed in hepatocellular carcinoma (HepG2) and other tumor cell lines.

Cytotoxicity Data

Cell LineIC50 (µM)
HepG225
MCF730
A54935

These results underscore the potential of this compound as a lead candidate for further development in cancer therapeutics .

The proposed mechanism of action involves the interaction of the compound with specific proteins involved in inflammatory pathways and cancer cell proliferation. The cyano group forms hydrogen bonds with key amino acids in the active sites of target enzymes, enhancing its inhibitory effects.

Case Studies

  • Study on Inflammatory Models : A recent study utilized animal models to assess the anti-inflammatory effects of the compound. Results showed a marked reduction in edema and inflammatory markers compared to controls.
  • In Vitro Cancer Studies : In vitro assays demonstrated that treatment with N-(3-cyano...) led to apoptosis in cancer cells, indicated by increased caspase activity and DNA fragmentation.

Scientific Research Applications

Anti-inflammatory Effects

Recent studies have highlighted the compound's potential as an anti-inflammatory agent. In silico molecular docking studies suggest it acts as a selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process. The binding affinity to 5-LOX was significantly higher than to cyclooxygenase-2 (COX-2), indicating a selective mechanism that could minimize side effects associated with non-selective anti-inflammatory drugs .

Antitumor Activity

The compound has also shown promise in antitumor applications. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, one study demonstrated that modifications to the core structure could enhance its antitumor efficacy through improved interactions with cancer-related targets .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Studies have evaluated its effectiveness against several bacterial strains, suggesting that it may serve as a lead compound for developing new antibiotics . The mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

Case Studies

Study Focus Findings
Study A Anti-inflammatory activityDemonstrated significant inhibition of 5-LOX with favorable binding interactions.
Study B Antimicrobial propertiesShowed effectiveness against Staphylococcus aureus and E. coli; potential for antibiotic development.
Study C Antitumor evaluationIdentified cytotoxic effects on breast cancer cell lines, suggesting further investigation into structure-activity relationships.

Comparison with Similar Compounds

Structural Analogues

The compound’s structural uniqueness lies in its hybrid architecture. Key analogues include:

Compound Name Core Structure Differences Key Functional Groups
N-(4-(8-Methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl) amide derivatives Thiazole ring replaces tetrahydrobenzo[b]thiophene; coumarin retained Thiazole-amide linkage; no cyano group
2-((2-Oxo-propyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Compound 3) Tetrahydrobenzo[b]thiophene retained; lacks coumarin moiety Propionamide side chain; cyano group at C3
3-Acetyl-8-methoxy-2H-chromen-2-one Coumarin core retained; lacks tetrahydrobenzo[b]thiophene and amide linkage Acetyl group at C3; no heterocyclic appendage

Key Observations :

  • The tetrahydrobenzo[b]thiophene moiety increases lipophilicity relative to thiazole-based derivatives, which may influence membrane permeability and pharmacokinetics .
  • The 8-methoxycoumarin unit is conserved across analogues, suggesting its critical role in bioactivity (e.g., intercalation with DNA or enzyme inhibition) .

Key Observations :

  • The solvent-free synthesis of thiazole-coumarin hybrids offers eco-friendly advantages over traditional methods requiring volatile organic solvents.
  • The target compound’s synthesis likely requires precise amidation conditions to avoid side reactions, given the steric bulk of the tetrahydrobenzo[b]thiophene and coumarin units.

Hypotheses for Target Compound :

  • Enhanced activity due to dual pharmacophores (coumarin’s DNA interaction + tetrahydrobenzo[b]thiophene’s metabolic stability).
  • The cyano group may improve target binding via polar interactions, as seen in kinase inhibitors .

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound?

Answer:
The synthesis of this compound requires careful optimization of reaction conditions, including solvent selection, catalyst use, and purification methods. For example:

  • Solvent and Base : Use polar aprotic solvents like DMF or ethanol with bases such as potassium carbonate or piperidine to facilitate nucleophilic substitution or cyclization reactions .
  • Temperature Control : Reflux conditions (e.g., 70–80°C in ethanol) are often employed to ensure complete reaction progression .
  • Purification : Flash column chromatography on silica gel or recrystallization (e.g., from acetone or methanol) ensures high purity, as seen in similar chromene and thiophene derivatives .

Typical Reaction Parameters:

StepSolventCatalyst/BaseTemperatureYield
CyclizationEthanolPiperidineReflux~70%
PurificationAcetoneSilica GelRoom Temp>95%

Basic: Which spectroscopic methods are most effective for characterizing this compound?

Answer:
A multi-technique approach is critical:

  • 1H/13C NMR : Assigns proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and carbonyl carbons (δ 165–175 ppm). Aromatic and tetrahydrobenzo-thiophene protons appear in δ 6.5–7.5 and δ 2.0–3.0 ppm, respectively .
  • IR Spectroscopy : Confirms functional groups (C=O stretch at ~1700 cm⁻¹, C≡N at ~2200 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:
SAR studies should systematically modify substituents and evaluate biological activity:

  • Core Modifications : Replace the tetrahydrobenzo[b]thiophene moiety with cyclopenta[b]thiophene or aromatic thiophene to assess ring size impact .
  • Functional Group Variations : Test analogs with ester instead of carboxamide groups or varying methoxy positions on the chromene ring .
  • Biological Assays : Use standardized assays (e.g., MIC for antibacterial activity, IC50 for cytotoxicity) to correlate structural changes with potency .

Example SAR Table:

DerivativeModificationBiological Activity (IC50, μM)
Parent CompoundNone12.5 ± 1.2
Cyclopenta AnalogSmaller ring8.4 ± 0.9
Ester Derivative-CONH2 → -COOEt>50 (Inactive)

Advanced: How can computational modeling guide the study of its mechanism of action?

Answer:

  • Molecular Docking : Screen against targets like DNA gyrase or kinases using software (AutoDock Vina) to predict binding modes. The cyano group may form hydrogen bonds with active-site residues .
  • QSAR Models : Develop quantitative models correlating electronic parameters (e.g., logP, HOMO/LUMO) with observed activity .
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories to identify critical interactions .

Basic: How to address low solubility in biological assays?

Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
  • Prodrug Strategy : Introduce ionizable groups (e.g., phosphate esters) temporarily, which hydrolyze in vivo .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:

  • Standardized Protocols : Ensure consistent assay conditions (e.g., cell lines, incubation time) to minimize variability .
  • Meta-Analysis : Statistically pool data from multiple studies using tools like RevMan to identify trends obscured by outliers .
  • Mechanistic Follow-Up : Use knock-out models or siRNA silencing to confirm target engagement when activity discrepancies arise .

Advanced: How to evaluate enantioselective synthesis routes?

Answer:

  • Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H and compare retention times .
  • Circular Dichroism (CD) : Confirm absolute configuration by matching experimental CD spectra with computed data .
  • Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) to optimize enantiomeric excess (ee) .

Basic: What purification methods are optimal for scale-up?

Answer:

  • Industrial Chromatography : Use preparative HPLC with C18 columns for high-throughput purification .
  • Recrystallization : Scale recrystallization in ethanol/water mixtures (4:1) for cost-effective bulk purification .

Advanced: How to design stability studies under physiological conditions?

Answer:

  • Forced Degradation : Expose to pH 1–9 buffers, UV light, and elevated temperatures (40–60°C) for 1–4 weeks .
  • LC-MS Monitoring : Track degradation products (e.g., hydrolysis of the carboxamide group) and quantify stability .

Advanced: What in vivo models are suitable for toxicity profiling?

Answer:

  • Rodent Models : Conduct acute toxicity (OECD 423) and sub-chronic (28-day) studies in Sprague-Dawley rats .
  • Biomarker Analysis : Measure ALT/AST (liver) and BUN/creatinine (kidney) levels to assess organ-specific toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.